molecular formula C14H23N5 B11753063 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11753063
M. Wt: 261.37 g/mol
InChI Key: SUFOZUVLOCCXPK-UHFFFAOYSA-N
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Description

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole and 1-propyl-1H-pyrazole with a suitable amine source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique properties .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for drug development targeting various diseases .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in the production of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole
  • 1-propyl-1H-pyrazole
  • 1-ethyl-1H-pyrazole
  • 1-methyl-1H-pyrazole

Uniqueness

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of two distinct pyrazole rings, each with different alkyl substituents. This structural feature imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-4-yl)methanamine

InChI

InChI=1S/C14H23N5/c1-4-6-19-10-13(8-16-19)7-15-9-14-11-18(5-2)17-12(14)3/h8,10-11,15H,4-7,9H2,1-3H3

InChI Key

SUFOZUVLOCCXPK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CN(N=C2C)CC

Origin of Product

United States

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